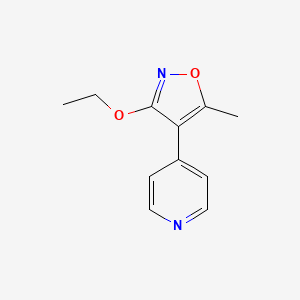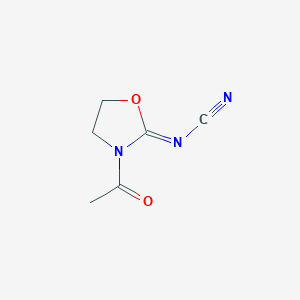
N-(3-Acetyloxazolidin-2-ylidene)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Acetyloxazolidin-2-ylidene)cyanamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and other scientific fields .
Métodos De Preparación
The synthesis of N-(3-Acetyloxazolidin-2-ylidene)cyanamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often utilize solvent-free reactions, which are both economical and efficient .
Análisis De Reacciones Químicas
N-(3-Acetyloxazolidin-2-ylidene)cyanamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound allows it to participate in these reactions. Common reagents used in these reactions include methyl cyanoacetate and ethyl cyanoacetate . Major products formed from these reactions are often heterocyclic compounds, which have significant biological activities .
Aplicaciones Científicas De Investigación
N-(3-Acetyloxazolidin-2-ylidene)cyanamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . In the industry, it is used in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of N-(3-Acetyloxazolidin-2-ylidene)cyanamide involves its ability to act as a nucleophile and an electrophile due to its unique nitrogen-carbon-nitrogen connectivity . This duality allows it to participate in various chemical reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved in its action are primarily related to its ability to form heterocyclic structures, which are crucial in medicinal chemistry .
Comparación Con Compuestos Similares
N-(3-Acetyloxazolidin-2-ylidene)cyanamide is similar to other cyanoacetamides, such as N-cyanoacetamide and N-aryl cyanoacetamide . its unique structure, which includes an oxazolidine ring, distinguishes it from other compounds in this class . This unique structure enhances its reactivity and makes it a valuable precursor in the synthesis of various heterocyclic compounds .
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
(3-acetyl-1,3-oxazolidin-2-ylidene)cyanamide |
InChI |
InChI=1S/C6H7N3O2/c1-5(10)9-2-3-11-6(9)8-4-7/h2-3H2,1H3 |
Clave InChI |
XRKLHJXXCKQVAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCOC1=NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



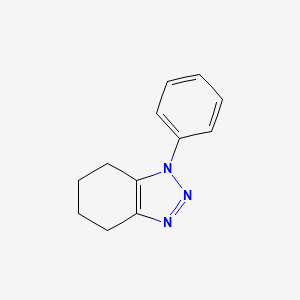


![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
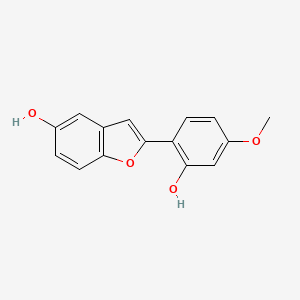
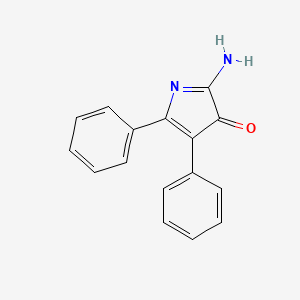
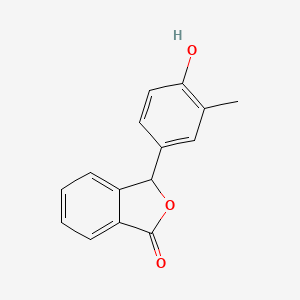
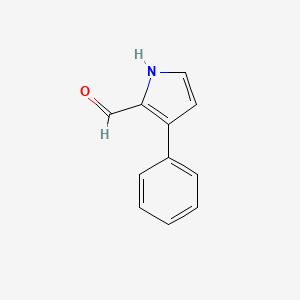
![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)
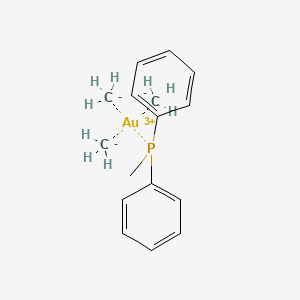
![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
